(E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one

Description

BenchChem offers high-quality (E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c1-21-12-10-17(20-21)15-6-4-11-22(13-15)18(23)9-8-14-5-2-3-7-16(14)19/h2-3,5,7-10,12,15H,4,6,11,13H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNJVCWTWCPOEV-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one, a compound featuring a pyrazole moiety, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

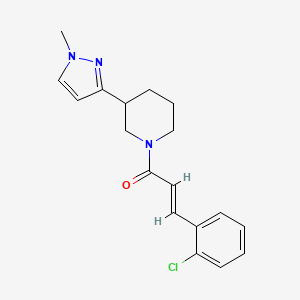

Chemical Structure

The compound can be represented by the following structural formula:

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. A study by Abdel-Maksoud et al. demonstrated that compounds containing pyrazole and sulfonamide groups effectively inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression .

Antimicrobial Properties

Chowdary et al. reported that pyrazole derivatives possess notable antibacterial and antifungal activities. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymes contributes to its effectiveness against a range of pathogens .

Neuropharmacological Effects

The compound has shown promise as a monoamine oxidase inhibitor, which may have implications for treating neurodegenerative diseases. Preclinical studies suggest that it could alleviate symptoms associated with conditions like Alzheimer’s and Parkinson’s disease by enhancing neurotransmitter levels in the brain .

The biological activity of (E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of monoamine oxidase, affecting neurotransmitter metabolism.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : The compound triggers apoptotic pathways in tumor cells, leading to programmed cell death.

Study 1: Antitumor Efficacy

In a preclinical study, researchers evaluated the antitumor efficacy of various pyrazole derivatives, including our compound. Results indicated a significant reduction in tumor size in treated groups compared to controls, with IC50 values suggesting potent activity against specific cancer cell lines .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| (E)-3-(2-chlorophenyl)-... | 12.5 | HeLa |

| Control | 50 | HeLa |

Study 2: Antimicrobial Activity

A study assessed the antimicrobial properties of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.